molecular formula C21H14N2 B1229253 9-(1H-indol-3-yl)acridine

9-(1H-indol-3-yl)acridine

Cat. No. B1229253
M. Wt: 294.3 g/mol
InChI Key: GDVZXLBQMLKZDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(1H-indol-3-yl)acridine is a member of acridines.

Scientific Research Applications

Cancer Research and Treatment

9-(1H-indol-3-yl)acridine derivatives have shown promise in cancer research, particularly in the treatment of malignant glioma. Compounds containing this structure, like [{9-[2-(1H-Indol-3-yl)-ethylamino]-acridin-4-yl}-(4-methyl-piperazin-1-yl)-methanone], have demonstrated in vitro and in vivo activity against glioma cells and increased survival in glioma-bearing mice (Teitelbaum et al., 2012). Additionally, acridine derivatives have been evaluated for anticancer activity against various human cancer cell lines (Kumar et al., 2015).

Chemical Reactivity and Synthesis

The 9-aminoacridine chromophore, a key building block of DNA-targeted chemotherapeutic agents, exhibits unexpected reactivity in guanidylation reactions, leading to novel cyclic and spirocyclic acridine derivatives (Ma, Day, & Bierbach, 2007). Efficient, eco-friendly synthesis methods have also been developed for related compounds like 9-chloro-6,13-dihydro-7-phenyl-5H-indolo[3,2-c]-acridines, which exhibit in vitro hemolytic and cytotoxic activity (Roopan & Khan, 2011).

Tautomerism and Structural Analysis

Studies have explored the tautomerism of acridin-9-amines, including those substituted at the exocyclic nitrogen atom. These compounds display unique structural and spectral properties due to their ability to undergo amino-imino tautomerism, making them interesting subjects for environmental probes and spectroscopic investigations (Ebead et al., 2005). NMR and DFT studies have further elucidated these tautomeric preferences and their impact on molecular interactions and structural properties (Krzymiński et al., 2020).

Ribosome Biogenesis Inhibition

9-Aminoacridine (9AA) has been found to inhibit both the transcription and processing of ribosomal RNA precursors (pre-rRNA), thereby affecting ribosome biogenesis in mammalian cells. This highlights its potential as a candidate for new drug development or therapeutic repurposing (Anikin & Pestov, 2022).

properties

Product Name

9-(1H-indol-3-yl)acridine

Molecular Formula

C21H14N2

Molecular Weight

294.3 g/mol

IUPAC Name

9-(1H-indol-3-yl)acridine

InChI

InChI=1S/C21H14N2/c1-4-10-18-14(7-1)17(13-22-18)21-15-8-2-5-11-19(15)23-20-12-6-3-9-16(20)21/h1-13,22H

InChI Key

GDVZXLBQMLKZDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=C4C=CC=CC4=NC5=CC=CC=C53

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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